![molecular formula C5H4N4S2 B12648519 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione CAS No. 5334-32-7](/img/structure/B12648519.png)
1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with two sulfur atoms at positions 4 and 6. The unique structure of this compound endows it with a range of biological activities, making it a valuable scaffold for drug development.
準備方法
The synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization with thiourea or other sulfur-containing reagents. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the sulfur atoms, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazolo[3,4-d]pyrimidine derivatives.
科学的研究の応用
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Due to its biological activities, this compound is explored as a potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and viral infections
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence, and in the formulation of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.
類似化合物との比較
1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Lacks the dithione moiety but shares the core structure. It also exhibits biological activities but may have different potency and selectivity profiles.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic system with a triazole ring.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyridine ring instead of a pyrimidine ring and exhibit a range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its dithione moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
5334-32-7 |
|---|---|
分子式 |
C5H4N4S2 |
分子量 |
184.2 g/mol |
IUPAC名 |
1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dithione |
InChI |
InChI=1S/C5H4N4S2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) |
InChIキー |
AXTGUDOELRNMOD-UHFFFAOYSA-N |
正規SMILES |
C1=NNC2=C1C(=S)NC(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


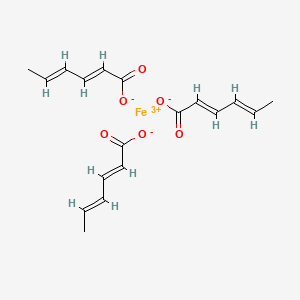

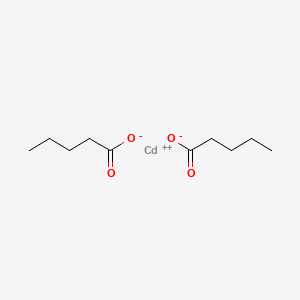
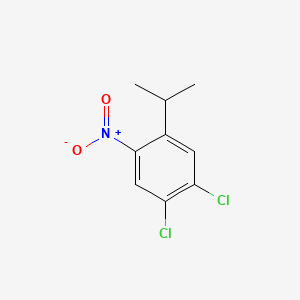
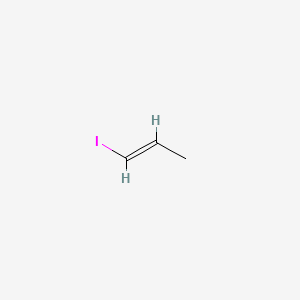
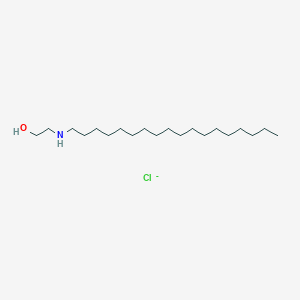
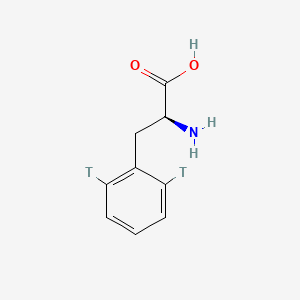
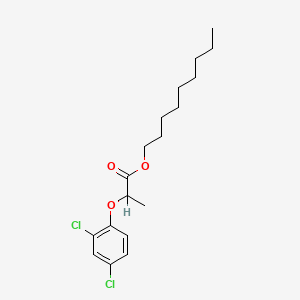
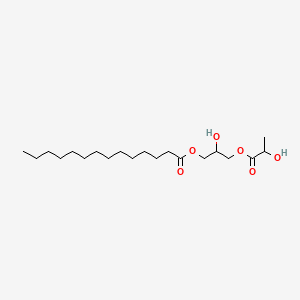
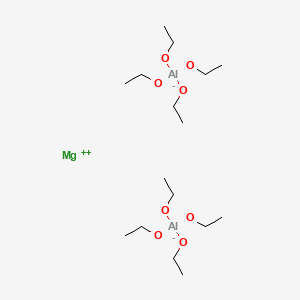
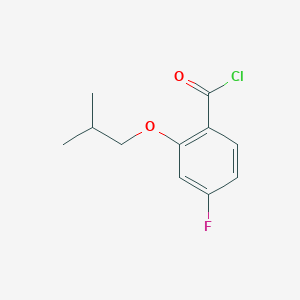
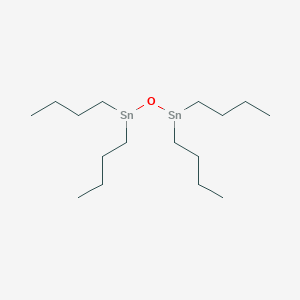
amino}benzoate](/img/structure/B12648503.png)

